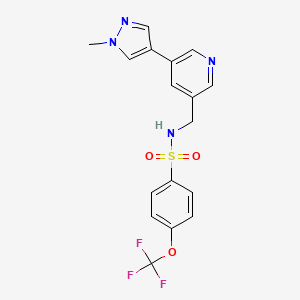

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O3S/c1-24-11-14(10-22-24)13-6-12(7-21-9-13)8-23-28(25,26)16-4-2-15(3-5-16)27-17(18,19)20/h2-7,9-11,23H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIBALBEZGOHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique structural framework characterized by:

- Molecular Formula : C18H17F3N4O2S

- Molecular Weight : 408.41 g/mol

- Key Functional Groups :

- Pyrazole ring

- Pyridine ring

- Benzene sulfonamide moiety

- Trifluoromethoxy group

This combination of functional groups suggests diverse biological interactions and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exhibit the following actions:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain kinases or enzymes, modulating signaling pathways crucial for cell proliferation and survival.

- Anticancer Activity : Similar compounds have shown potential as anticancer agents by inducing apoptosis in cancer cell lines.

- Anti-inflammatory Properties : The sulfonamide moiety is associated with anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis.

Anticancer Activity

Recent studies indicate that derivatives of pyrazole, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 3.79 | |

| Compound B | A549 (Lung Cancer) | 26 | |

| Compound C | Hep-2 (Laryngeal Cancer) | 3.25 |

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects, particularly through inhibition of COX enzymes:

| Activity Type | Mechanism | Reference |

|---|---|---|

| COX Inhibition | Inhibits prostaglandin synthesis | |

| Analgesic Effect | Reduces pain through anti-inflammatory pathways |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Pyrazole Derivatives : Research highlighted that pyrazole derivatives exhibited significant anticancer activity against multiple cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Inhibition Studies : Investigations into similar sulfonamide compounds revealed their effectiveness as COX inhibitors, suggesting a pathway for anti-inflammatory applications.

- Structure-Activity Relationship (SAR) : Analysis of structural features indicates that modifications to the pyrazole and pyridine rings can enhance potency and selectivity for specific targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Key Observations :

- Sulfonamide vs.

- Heterocyclic Diversity : The pyridine-pyrazole system in the target contrasts with pyrazolo-pyrimidine () and isoxazole () cores, which may alter target selectivity .

- Trifluoromethoxy Group: Shared with 8g , this group likely improves membrane permeability compared to non-fluorinated analogs.

Physicochemical Properties

- Melting Points : Sulfonamide-containing compounds (e.g., ) exhibit higher melting points (175–178°C) compared to aniline derivatives (148–149°C), suggesting stronger intermolecular forces in sulfonamides .

- Molecular Weight : The target compound’s estimated MW (~450) aligns with mid-sized drug-like molecules, similar to ’s sulfonamide (589.1) and ’s aniline (396.17) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.